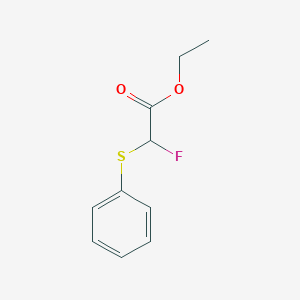

Ethyl Fluoro(phenylthio)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-fluoro-2-phenylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2S/c1-2-13-10(12)9(11)14-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHWIKXHJWRIFPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456924 | |

| Record name | Ethyl Fluoro(phenylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106372-59-2 | |

| Record name | Ethyl Fluoro(phenylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl Fluoro(phenylthio)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

safety data sheet (SDS) for Ethyl Fluoro(phenylthio)acetate

An In-depth Technical Guide on the Safety Data Sheet (SDS) for Ethyl Fluoro(phenylthio)acetate

A Hazard Assessment by Chemical Analogy

Disclaimer: A specific Safety Data Sheet (SDS) for Ethyl Fluoro(phenylthio)acetate (CAS No. 106372-59-2) is not publicly available in the searched resources. This guide has been developed by a Senior Application Scientist to provide a comprehensive hazard assessment based on the available safety data of two structurally related compounds: Ethyl Fluoroacetate and Ethyl 2-(phenylthio)acetate . This information is intended for researchers, scientists, and drug development professionals and should be used as a preliminary guide for risk assessment. It is not a substitute for an official SDS from the manufacturer or supplier.

Introduction: The Imperative of Chemical Safety

In any research and development setting, the safe handling of chemical reagents is paramount. A Safety Data Sheet (SDS) is the cornerstone of chemical safety, providing comprehensive information on the potential hazards of a substance and the necessary precautions to be taken. In the absence of a specific SDS for Ethyl Fluoro(phenylthio)acetate, this guide employs a well-established scientific practice of hazard assessment by chemical analogy. By examining the safety profiles of its constituent functional moieties, represented by Ethyl Fluoroacetate and Ethyl 2-(phenylthio)acetate, we can construct a conservative and precautionary approach to handling the target compound.

Compound Identification

-

Chemical Name: Ethyl Fluoro(phenylthio)acetate

-

CAS Number: 106372-59-2[1]

-

Molecular Formula: C₁₀H₁₁FO₂S[1]

-

Molecular Weight: 214.26 g/mol [1]

-

Synonyms: FLUORO(PHENYLTHIO)ACETIC ACID ETHYL ESTER[1]

Analysis of Analogous Compounds

The following tables provide a comparative summary of the key safety and property data for Ethyl Fluoroacetate and Ethyl 2-(phenylthio)acetate.

Physical and Chemical Properties

| Property | Ethyl Fluoroacetate | Ethyl 2-(phenylthio)acetate |

| Appearance | Colorless to pale yellow liquid[2] | Colorless liquid[3] |

| Boiling Point | Approx. 119.2°C to 121.6°C[2][4] | Not available |

| Flash Point | 30°C to 31°C (closed cup)[2][5] | Not available |

| Density | Approx. 1.09 g/mL at 20-25°C[4][5] | Not available |

| Solubility | Soluble in water and common organic solvents[2][5] | Not available |

Hazard Identification (GHS Classification)

| Hazard Class | Ethyl Fluoroacetate | Ethyl 2-(phenylthio)acetate |

| Flammable Liquids | Category 3[6][7] | Not classified |

| Acute Toxicity, Oral | Category 2 (Fatal if swallowed)[6][7] | Not classified |

| Acute Toxicity, Dermal | Category 2 (Fatal in contact with skin)[6][7] | Not classified |

| Acute Toxicity, Inhalation | Category 2 (Fatal if inhaled)[6][7] | Not classified |

| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[7] | Not classified |

| Serious Eye Damage/Irritation | Causes serious eye damage[7] | Not classified |

| Aquatic Hazard (Acute) | Category 1 (Very toxic to aquatic life)[7] | Not classified |

Toxicological Information

The toxicological properties of Ethyl Fluoro(phenylthio)acetate have not been fully investigated. However, based on the data for Ethyl Fluoroacetate, there is a significant potential for high acute toxicity. Fluoroacetic acid and its esters are known to be highly toxic, interfering with cellular metabolism.[8] Symptoms of exposure can be delayed and may include vomiting, diarrhea, seizures, cardiac dysrhythmias, and respiratory depression.[9] The lethal dose of ethyl fluoroacetate is estimated to be 20-100 mg/kg.[9]

Synthesized Hazard Assessment and Recommendations for Ethyl Fluoro(phenylthio)acetate

Based on a conservative interpretation of the data from the analogous compounds, Ethyl Fluoro(phenylthio)acetate should be handled as a substance with a high degree of acute toxicity and as a flammable liquid.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[10][11]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[10]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors, especially when working outside of a fume hood or in poorly ventilated areas.[10][12]

Handling and Storage

-

Handling:

-

Storage:

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[6][14]

-

If on Skin: Immediately take off all contaminated clothing. Rinse the skin with water or shower. Seek immediate medical attention.[6][14]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), foam, or water spray for large fires.[14]

-

Specific Hazards: The substance is a flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[12][15] Combustion may produce toxic gases, including carbon monoxide, carbon dioxide, and hydrogen fluoride.[12][15]

Experimental Workflow with Integrated Safety Precautions

The following is a hypothetical protocol for a reaction using Ethyl Fluoro(phenylthio)acetate, with safety precautions integrated at each step.

Reaction Setup

-

Preparation: Before starting, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is being worn.

-

Inert Atmosphere: Assemble the reaction glassware in the fume hood and purge with an inert gas (e.g., nitrogen or argon) to ensure a dry, oxygen-free environment.

-

Reagent Addition: Using a syringe or cannula, carefully transfer the required amount of Ethyl Fluoro(phenylthio)acetate to the reaction vessel under a positive pressure of inert gas.

-

Temperature Control: Place the reaction vessel in a cooling bath (e.g., ice-water) to control any potential exothermic reactions.

Reaction Work-up

-

Quenching: Once the reaction is complete, slowly add a quenching agent (e.g., saturated ammonium chloride solution) to the reaction mixture while maintaining cooling.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent using a rotary evaporator.

Visualization of Safety Decision-Making

The following diagram illustrates the logical workflow for assessing the hazards of a chemical for which a specific SDS is not available.

Caption: Workflow for Hazard Assessment in the Absence of a Specific SDS.

Conclusion: Prioritizing Safety Through Diligence

This technical guide provides a framework for the safe handling of Ethyl Fluoro(phenylthio)acetate based on the available data for structurally similar compounds. The high acute toxicity of Ethyl Fluoroacetate underscores the need for extreme caution. Researchers, scientists, and drug development professionals must always prioritize safety and seek to obtain an official Safety Data Sheet from the manufacturer or supplier before handling any chemical. This guide should be used in conjunction with institutional safety protocols and professional judgment.

References

- Covestro Solution Center. (n.d.). SAFETY DATA SHEET.

- Sanmenxia Meile. (n.d.). Operation, Disposal and Storage of Ethyl Fluoroacetate.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl fluoroacetate, 97%.

- ECHEMI. (2019). Ethyl fluoroacetate Safety Data Sheets.

- Haz-Map. (n.d.). Ethyl fluoroacetate - Hazardous Agents.

- Thermo Fisher Scientific. (2025). Ethyl fluoroacetate - SAFETY DATA SHEET.

- Synquest Labs. (n.d.). Ethyl 2-(phenylthio)acetate.

- Tokyo Chemical Industry. (2025). SAFETY DATA SHEET - Ethyl Fluoroacetate.

- Sigma-Aldrich. (n.d.). Ethyl fluoroacetate 98%.

- PubChem. (n.d.). Ethyl fluoroacetate.

- Autech Industry. (2026). Understanding the Chemical Properties of Ethyl Fluoroacetate.

- PubMed. (n.d.). [Accidental fatal poisoning with ethyl fluoroacetate].

- ChemicalBook. (n.d.). Ethyl fluoroacetate(459-72-3).

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Ethyl (phenylthio)acetate.

- ChemWhat. (n.d.). ETHYL FLUORO(PHENYLTHIO)ACETATE CAS#: 106372-59-2.

Sources

- 1. 氟代(苯基硫代)乙酸乙酯 CAS号:106372-59-2 • ChemWhat | 化学品和生物制品数据库 [chemwhat.net]

- 2. nbinno.com [nbinno.com]

- 3. WERCS Studio - Application Error [assets.thermofisher.com]

- 4. Ethyl fluoroacetate | C4H7FO2 | CID 9988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl fluoroacetate 98 459-72-3 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. [Accidental fatal poisoning with ethyl fluoroacetate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ethyl fluoroacetate - Hazardous Agents | Haz-Map [haz-map.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. synquestlabs.com [synquestlabs.com]

- 12. fishersci.com [fishersci.com]

- 13. Operation, Disposal and Storage of Ethyl Fluoroacetate-Sanmenxia Meile [en.meilechem.com]

- 14. solutions.covestro.com [solutions.covestro.com]

- 15. Ethyl fluoroacetate(459-72-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

Methodological & Application

Application Note: Selective Oxidation of Ethyl Fluoro(phenylthio)acetate to Sulfoxide

[1][2]

Executive Summary

This application note details the protocol for the selective oxidation of Ethyl Fluoro(phenylthio)acetate (Substrate 1 ) to its corresponding sulfoxide, Ethyl Fluoro(phenylsulfinyl)acetate (Product 2 ).[1][2]

The introduction of a fluorine atom at the

This guide presents two validated protocols:

Chemical Context & Mechanism[2][3][4][5][6][7][8][9]

Substrate Analysis[1][2]

-

Target Product: Ethyl Fluoro(phenylsulfinyl)acetate (Sulfoxide)[1][2]

-

Critical Risk: The

-fluoro group destabilizes the transition state for Pummerer rearrangement, but the resulting sulfoxide is thermally sensitive.[2] Over-oxidation to the sulfone (

Reaction Mechanism

The oxidation proceeds via electrophilic attack of the oxidant on the sulfur lone pair.[2]

-

Mechanism: Proceeds through a cyclic periodate-sulfur intermediate, which breaks down to release iodate (

- -CPBA Mechanism: A concerted "Butterfly Mechanism" where the peracid oxygen is transferred to sulfur.[2]

Experimental Protocols

Method A: High-Selectivity Oxidation (Sodium Periodate)

Recommended for scale-up and when avoiding sulfone formation is critical.[1][2]

Reagents

Step-by-Step Workflow

-

Dissolution: In a round-bottom flask, dissolve 1.0 mmol of Ethyl Fluoro(phenylthio)acetate in 5 mL of Methanol.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Oxidant Preparation: Dissolve 1.1 mmol of

in 5 mL of water. (Note: -

Addition: Dropwise add the aqueous

solution to the sulfide mixture over 10 minutes. -

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Filtration: If a white precipitate (

) forms, filter it off.[1][2] -

Extraction: Dilute with water (10 mL) and extract with Dichloromethane (DCM) (

mL). -

Workup: Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo.

Method B: Rapid Oxidation ( -CPBA)

Recommended for small-scale, high-throughput synthesis.[1][2]

Reagents

-

-Chloroperbenzoic acid (

-

Quench: 10%

/ Saturated

Step-by-Step Workflow

-

Dissolution: Dissolve 1.0 mmol of substrate in 10 mL of anhydrous DCM.

-

Cryogenic Cooling: Cool the system to -78°C (Dry ice/Acetone bath).

-

Expert Insight: Unlike simple sulfides, the

-fluoro group allows this reaction to run at 0°C, but -78°C maximizes diastereoselectivity and prevents sulfone formation.[2]

-

-

Addition: Dissolve

-CPBA (1.0 equiv) in 5 mL DCM and add dropwise over 15 minutes. -

Reaction: Stir at -78°C for 1 hour.

-

Quench: Add the

mixture while still cold. Vigorous stirring is required to neutralize the -

Separation: Warm to RT, separate layers, and extract aqueous layer with DCM.

-

Purification: Flash column chromatography is usually required to remove benzoic acid residues.[2]

Comparative Data & Performance

| Parameter | Method A ( | Method B ( |

| Reaction Time | 4 – 12 Hours | 1 – 2 Hours |

| Temperature | 0°C | -78°C |

| Yield (Isolated) | 85 – 92% | 75 – 85% |

| Chemoselectivity | Excellent (>99:1 Sulfoxide:Sulfone) | Good (Risk of Sulfone if >0°C) |

| Atom Economy | High (Water soluble byproducts) | Low (Benzoic acid waste) |

| Diastereoselectivity | Moderate (approx 60:40 dr) | Variable (Solvent dependent) |

Visualizing the Pathway

The following diagram illustrates the reaction logic and critical decision points to avoid the "Sulfone Trap."

Figure 1: Reaction workflow and critical divergence points for impurity formation.[1][2] Green path denotes the preferred high-selectivity route.[2]

Troubleshooting & Expert Insights

The Diastereomer Issue

Because the substrate contains a chiral center at the

-

Observation: You will likely see two spots on TLC or a split in the

F NMR signal (approx -180 to -200 ppm).[1][2] -

Resolution: These diastereomers are often separable by careful silica gel chromatography.[2]

Preventing Pummerer Rearrangement

The

-

Risk: If the reaction mixture becomes too acidic (e.g., excess

-chlorobenzoic acid remains) and is heated during rotovap, the sulfoxide can eliminate water/acid to form an unstable thionium ion.[1][2] -

Control: Always ensure the workup pH is neutral or slightly basic (

) before concentrating the solvent.[1][2]

Monitoring

References

-

Sodium Periodate Oxidation Protocol: Leonard, N. J., & Johnson, C. R. (1962).[1][2] Periodate Oxidation of Sulfides to Sulfoxides.[2][3][4] The Journal of Organic Chemistry, 27(1), 282–284.[1][2] [Link]

-

Selectivity in

-Fluoro Sulfide Oxidation: Wnuk, S. F., & Robins, M. J. (1990).[1][2] Fluorination of sulfides and sulfoxides with (diethylamino)sulfur trifluoride (DAST).[1][2] The Journal of Organic Chemistry, 55(15), 4757–4760.[1][2] [Link] -

General

-CPBA Oxidation Methodology: Trost, B. M., & Salzmann, T. N. (1976).[1][2] Applications of sulfenylations of ester enolates. Synthesis of -

Pummerer Rearrangement Risks: Bur, S. K., & Padwa, A. (2004).[1][2] The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401–2432.[1][2] [Link]

Application Notes and Protocols: Radical Cyclization Methods Using Fluorinated Thioesters

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing Fluorine's Influence in Radical-Mediated Ring Construction

The strategic introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine—high electronegativity, the ability to form strong C-F bonds, and its relatively small size—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. In the realm of synthetic chemistry, these properties can be leveraged to control reaction pathways and unlock novel transformations. This guide delves into the burgeoning field of radical cyclization reactions that utilize fluorinated thioesters as versatile precursors for constructing complex cyclic and heterocyclic scaffolds.

Radical cyclizations, in general, offer a powerful and often complementary approach to ionic ring-forming reactions. They typically proceed under mild, neutral conditions, exhibit high functional group tolerance, and are adept at forming sterically congested carbon-carbon bonds.[1] The incorporation of a thioester functionality provides a reliable handle for generating acyl radicals or for influencing the reactivity of adjacent radical centers. When combined with the electronic effects of fluorine, fluorinated thioesters emerge as highly valuable and tunable substrates for sophisticated radical-mediated cyclization strategies. This guide will provide a detailed overview of the underlying principles, showcase key methodologies, and offer detailed protocols for researchers looking to employ these powerful reactions.

Theoretical Framework: The "Why" Behind the "How"

At its core, a radical cyclization reaction involves three key stages: initiation (generation of a radical), propagation (the intramolecular cyclization event), and termination (quenching of the cyclized radical to form the final product).[2] The design of a successful radical cyclization hinges on carefully controlling the rates of these competing processes.

The Unique Role of Fluorinated Thioesters

Fluorinated thioesters offer several distinct advantages in the context of radical cyclizations:

-

Electronic Modulation: The electron-withdrawing nature of fluorine atoms significantly influences the electronic character of the thioester and any adjacent radical centers. This can affect the regioselectivity and stereoselectivity of the cyclization. For instance, the presence of a trifluoromethyl group can enhance the reactivity of nearby multiple bonds towards radical addition.[3][4][5]

-

Acyl Radical Generation: Thioesters are excellent precursors for acyl radicals under various conditions, including tin-based methods, tin-free approaches, and photoredox catalysis.[6][7] Fluorination of the acyl group can modulate the stability and reactivity of the resulting acyl radical.

-

Leaving Group Ability: In certain mechanistic pathways, the thioester can act as a leaving group. The electronic nature of the fluorinated substituent can influence the facility of this cleavage.

Mechanistic Overview: Key Radical Pathways

The cyclization of substrates derived from fluorinated thioesters can proceed through several distinct mechanistic pathways. The choice of radical initiator and the substrate architecture will dictate the operative mechanism.

Giese-Type Cyclizations

The Giese reaction involves the addition of a carbon-centered radical to an electron-deficient alkene.[8] In the context of fluorinated thioesters, a radical can be generated elsewhere in the molecule, which then adds to an unsaturated bond, with the fluorinated thioester group serving to activate the acceptor or influence the subsequent reaction steps.

Ueno-Stork Type Reactions

The Ueno-Stork reaction is a radical cyclization of haloacetals.[9] An analogous process can be envisioned with α-halo fluorinated thioesters, where the initially formed radical adds to a tethered π-system.

Photoredox-Mediated Cyclizations

Visible-light photoredox catalysis has emerged as a powerful platform for generating radicals under exceptionally mild conditions.[10] Fluorinated thioesters can be designed to participate in these reactions, for example, through the formation of a radical anion or by reacting with a photogenerated radical. A recent study demonstrated the visible-light-induced trifluoromethylative cyclization of alkenoic thioesters to synthesize CF3-substituted sulfur heterocycles.[11]

Experimental Protocols and Application Notes

The following protocols are representative examples of how fluorinated thioesters can be employed in radical cyclization reactions. These should be considered as starting points, and optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: Tin-Free Giese-Type Cyclization of an ω-Unsaturated Fluorinated Thioester

This protocol describes a tin-free method for the cyclization of a fluorinated thioester, avoiding the toxicity associated with organotin reagents.[12][13] The radical is generated from an alkyl iodide precursor.

Materials:

-

ω-iodoalkyl fluorinated thioester (1.0 equiv)

-

Electron-deficient alkene (if intermolecular)

-

Tris(trimethylsilyl)silane (TTMSS) (1.5 equiv)

-

Azobisisobutyronitrile (AIBN) (0.2 equiv)

-

Anhydrous toluene

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add the ω-iodoalkyl fluorinated thioester (e.g., S-phenyl 6-iodo-2,2-difluorohexanethioate) and anhydrous toluene (to make a 0.1 M solution).

-

Add tris(trimethylsilyl)silane (TTMSS) to the solution via syringe.

-

Add AIBN to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Expert Insights:

-

Causality: TTMSS is used as a tin-free radical chain carrier. AIBN initiates the radical chain reaction upon thermal decomposition. The choice of a non-polar solvent like toluene is typical for radical reactions.

-

Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate. The structure of the product can be confirmed by NMR spectroscopy and mass spectrometry, where the loss of iodine and the formation of a new C-C bond will be evident.

Protocol 2: Photoredox-Mediated Trifluoromethylative Cyclization of an Alkenoic Thioester

This protocol is adapted from emerging research and showcases a metal-free approach to synthesizing CF3-substituted sulfur heterocycles.[11]

Materials:

-

Alkenoic thioester (e.g., S-phenyl pent-4-enethioate) (1.0 equiv)

-

Umemoto's reagent or similar CF3 source (1.5 equiv)

-

Organic photocatalyst (e.g., Eosin Y or 4CzIPN) (1-5 mol%)

-

Anhydrous, degassed solvent (e.g., acetonitrile or DMF)

-

Visible light source (e.g., blue LED lamp)

Procedure:

-

In a reaction vial equipped with a magnetic stir bar, combine the alkenoic thioester, the CF3 source, and the photocatalyst.

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the vial and place it in front of a visible light source with stirring. Maintain a constant temperature, if necessary, using a cooling fan.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel.

Expert Insights:

-

Causality: The photocatalyst absorbs visible light and enters an excited state, enabling it to initiate a single-electron transfer process with the CF3 source to generate a trifluoromethyl radical. This radical then adds to the alkene moiety of the thioester, triggering the cyclization cascade.

-

Trustworthiness: The reaction should be performed in a degassed solvent to prevent quenching of the excited photocatalyst or radical intermediates by oxygen. The progress can be reliably tracked, and the formation of the desired product is often clean.

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes typical results for the photoredox-mediated trifluoromethylative cyclization of various alkenoic thioesters.

| Entry | Substrate | Product Ring Size | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | S-phenyl pent-4-enethioate | 5-membered | 85 | N/A |

| 2 | S-phenyl hex-5-enethioate | 6-membered | 78 | N/A |

| 3 | S-phenyl 2-methylpent-4-enethioate | 5-membered | 92 | >20:1 |

| 4 | S-phenyl N-allyl-2-thioacetanilide | 5-membered lactam | 65 | >10:1 |

Data is illustrative and based on trends reported in the literature.[11]

Conclusion and Future Outlook

Radical cyclization methods utilizing fluorinated thioesters represent a powerful and versatile strategy for the synthesis of complex cyclic and heterocyclic molecules. The unique electronic properties imparted by fluorine, combined with the reliable reactivity of the thioester functionality, provide chemists with a tunable platform for designing novel ring-forming reactions. The shift towards tin-free and photoredox-mediated approaches aligns with the broader goals of green and sustainable chemistry. As our understanding of radical processes continues to grow, we can anticipate the development of even more sophisticated and selective cyclization reactions based on these valuable fluorinated building blocks, further empowering researchers in the fields of medicine and materials science.

References

- Time in Tokyo, JP. Google Search.

-

Jadhav, G. R., & Sridhar, B. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(30), 8196–8211. [Link]

- Majumder, U., & Mandal, T. (2012). Intramolecular Free-Radical Cyclization Reactions.Comprehensive Organic Synthesis, 2nd ed.; Elsevier, 381–430.

- Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applic

- Synthesis of Fluorinated Heterocycles via Multicomponent Reactions. (n.d.). Wiley Online Library.

-

Mlostoń, G., & Heimgartner, H. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 26(11), 3169. [Link]

-

Crich, D., & Hao, X. (1998). Generation and Cyclization of Acyl Radicals from Thiol Esters Under Nonreducing, Tin-Free Conditions. The Journal of Organic Chemistry, 63(12), 3822–3823. [Link]

-

Gourlay, B. S., & O'Brien, P. (2018). Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. Molecules, 23(10), 2465. [Link]

-

Giri, R., Zhilin, E., & Katayev, D. (2024). Fluorinated Radicals in Divergent Synthesis via Photoredox Catalysis. Accounts of Chemical Research. [Link]

-

Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications, 61, 17060-17071. [Link]

-

Bonn, D. E., & Brittain, W. D. G. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. ResearchGate. [Link]

- Free-Radical Initiation - Carbon-Carbon Bond Formation By Free-Radical Reactions. (n.d.). Organic Chemistry - Pharmacy 180.

-

Kim, S., & Jon, S. Y. (1996). Radical cyclization of thio- and seleno-esters - An intramolecular acylation approach. Chemical Communications, (11), 1335-1336. [Link]

-

Shimizu, R., et al. (2022). Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation. ACS Omega, 7(1), 1085–1094. [Link]

- Thiol‐Ene Cationic and Radical Reactions: Cyclization, Step‐Growth, and Concurrent Polymerizations for Thioacetal and Thioether Units. (n.d.).

-

Noble, A., & MacMillan, D. W. C. (2022). Direct decarboxylative Giese reactions. Chemical Society Reviews, 51(4), 1336–1356. [Link]

-

Gonzalo-Barquero, A., et al. (2022). Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. Molecules, 27(19), 6529. [Link]

- Radical cycliz

-

Smith, M. D., & Routledge, A. (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 19(11), 18837–18863. [Link]

-

Shimizu, R., et al. (2022). Direct Synthesis of Various Thioesters from Acyl Fluorides and Thiosilanes through the Assistance of a Si–F Bond Formation. ACS Omega, 7(1), 1085–1094. [Link]

-

Zhu, X., et al. (2024). Electrochemical Giese Reaction of α-Trifluoromethylstyrenes with Disulfides: Efficient Access to β-Trifluoromethylated Thioethers. The Journal of Organic Chemistry. [Link]

- Electrochemical Giese Reaction of α-Trifluoromethylstyrenes with Disulfides: Efficient Access to β-Trifluoromethyl

-

Gourlay, B. S., & O'Brien, P. (2018). Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. Molecules, 23(10), 2465. [Link]

- Radical Cyclization of Haloacetals: The Ueno-Stork Reaction. (n.d.).

- Organophotoredox-catalyzed Trifluoromethylative Cyclization of Alkenoic Thioesters. (n.d.). ChemRxiv.

- Tin-Free Giese Reaction and the Related Radical Carbonylation Using Alkyl Iodides and Cyanoborohydrides. (n.d.).

-

Zhu, X., et al. (2024). Electrochemical Giese Reaction of α-Trifluoromethylstyrenes with Disulfides: Efficient Access to β-Trifluoromethylated Thioethers. The Journal of Organic Chemistry. [Link]

- Tin‐Free Radical Cyclization Reactions Using the Persistent Radical Effect. (n.d.).

-

Le, C. C., & MacMillan, D. W. C. (2018). Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development. Journal of the American Chemical Society, 140(46), 15577–15594. [Link]

-

Zhang, H., et al. (2024). Copper-Catalyzed Trifluoromethylthiolaton and Radical Cyclization of N-Phenylpent-4-Enamides to Construct SCF3-Substituted γ-Lactams. Molecules, 29(23), 5104. [Link]

- Ichikawa, J., et al. (2016). Synthesis of Ring-Fluorinated Thiophene Derivatives Based on Single C–F Bond Activation of CF3-Cyclopropanes.Organic Letters, 18(15), 3742–3745.

- Photochemical Synthesis of Thioesters from Aryl Halides and Carboxylic Acids. (n.d.).

- Fang, X., et al. (n.d.). FSO2 Radical-Initiated Photoredox Cyclization of 4-Enoic Acids to Functionalized γ-Lactones.Synlett.

- Cascade Radical Cyclizations Leading to Steroid Ring Constructions. Regio- and Stereochemical Studies Using Ester- and Fluoro-Alkene Substituted Polyene Acyl Radical Intermediates. (n.d.).

- Stork enamine alkyl

- Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (n.d.). MDPI.

- Photoredox Trifluoromethylation/Cyclization of N-arylacrylamides with TFSP. (n.d.).

- Visible-Light-Mediated Radical Cascade Iodotrifluoroethylation and Acylation/Cyclization of N-Tethered 1,6-Enynes with 1,1,1-Trifluoro-2-iodoethane and Acyl Oxime Esters. (n.d.). Semantic Scholar.

- Stork Enamine Reaction. (n.d.). Cambridge Core.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Radical cyclization - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates | MDPI [mdpi.com]

- 8. Direct decarboxylative Giese reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS01168E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Photoredox-Mediated Routes to Radicals: The Value of Catalytic Radical Generation in Synthetic Methods Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Troubleshooting & Optimization

overcoming steric hindrance in alpha-fluoro ester substitution

Technical Support Center: -Fluoro Ester Substitution

Topic: Overcoming Steric & Electronic Barriers in -Fluoro Ester Functionalization

Status: Active | Version: 2.4 | Audience: Senior Research Scientists

Core Analysis: The "Triple Threat" Barrier

Before attempting any protocol, understand why your reaction is failing. Substituting

-

Dipole Repulsion (The Electronic Wall): The C-F bond creates a strong dipole that repels incoming nucleophiles from the carbonyl carbon, effectively increasing the activation energy for attack even if "steric" bulk suggests access is possible.

-

Conformational Locking (The Steric Wall): The fluorine atom (van der Waals radius ~1.47 Å) is small, but the C-F bond length is short (~1.35 Å). This pulls the fluorine closer to the reaction center than a methyl group, creating a "hard" steric wall that blocks the Burgi-Dunitz trajectory.

-

-Elimination (The Stability Trap): When generating enolates for substitution at the

Module A: Overcoming Hindrance in Amidation & Transesterification

Issue: Standard coupling reagents (HATU, EDC, DCC) fail to drive the nucleophile to the carbonyl carbon due to the electronic/steric repulsion described above.

Solution: The Acyl Fluoride Activation Route.

Converting the acid to an acyl fluoride creates a highly electrophilic species that is small enough to bypass steric hindrance but stable enough to isolate (unlike acyl chlorides, which often decompose with

Protocol 1: Acyl Fluoride-Mediated Amidation (TFFH Method)

Recommended for: Sterically congested

Reagents:

-

Substrate:

-Fluoro carboxylic acid (1.0 equiv) -

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.1 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.5 equiv)

-

Solvent: Dry DCM or DMF (0.1 M)

Step-by-Step Workflow:

-

Activation: Dissolve the

-fluoro acid and TFFH in dry DCM under -

Base Addition: Add DIPEA dropwise at

. The solution may turn slightly yellow. Stir for 30 minutes at-

Checkpoint: Monitor by TLC/NMR. The acyl fluoride intermediate is often visible by

NMR (shift ~ +40 to +50 ppm relative to

-

-

Coupling: Add the amine (1.0 - 1.2 equiv).

-

Reaction: Stir at RT for 2-12 hours.

-

Workup: Dilute with EtOAc, wash with 1N HCl, sat.

, and brine.

Why this works: The acyl fluoride (

Visualizing the Pathway

Figure 1: The Acyl Fluoride pathway minimizes steric bulk at the critical transition state compared to bulky HATU/DCC intermediates.

Module B: -Alkylation Without Defluorination

Issue: Attempting to alkylate ethyl fluoroacetate or similar esters often results in low yields due to self-condensation (Claisen) or defluorination (fluoride elimination). Solution: Lithium Enolates at Cryogenic Temperatures. You must use a non-nucleophilic, sterically hindered base (LHMDS or LDA) at strictly controlled low temperatures to form the kinetic enolate and trap it immediately.

Protocol 2: Cryogenic -Alkylation

Recommended for: Installing alkyl groups onto ethyl fluoroacetate or

Reagents:

-

Substrate: Ethyl fluoroacetate (1.0 equiv)

-

Base: LHMDS (Lithium Hexamethyldisilazide) (1.1 equiv) - Preferred over LDA for sensitive fluoro-esters.

-

Electrophile: Alkyl Iodide/Bromide (highly reactive) (1.2 equiv)

-

Additives: HMPA or DMPU (2.0 equiv) - Critical for breaking Li-enolate aggregates.

Step-by-Step Workflow:

-

Preparation: Flame-dry all glassware. Cool THF to

. -

Enolization: Add LHMDS solution dropwise to the THF. Then, add the

-fluoro ester slowly down the side of the flask over 10 mins.-

Critical: Keep temperature below

. If it warms, the enolate will self-condense or eliminate fluoride.

-

-

Stabilization: Stir for 30 mins at

. Add DMPU/HMPA. -

Alkylation: Add the alkyl halide (neat or in THF) dropwise.

-

Warm-up: Allow to warm slowly to

over 2 hours. Do not rush to RT unless TLC shows no reaction. -

Quench: Quench with cold sat.

at

Troubleshooting Table: Alkylation

| Symptom | Probable Cause | Corrective Action |

| Defluorinated Product | Temperature too high during enolization. | Maintain |

| Self-Condensation | Enolate formed too slowly or excess ester present. | Add ester to base (inverse addition) to ensure base is always in excess. |

| No Reaction | Enolate aggregation preventing attack. | Add DMPU or HMPA (polar aprotic cosolvents) to solvate Lithium. |

Module C: The Reformatsky Workaround

Issue: Aldol-type additions with

Protocol 3: Activated Zinc Insertion

Recommended for: Reacting

Reagents:

-

Substrate: Ethyl bromofluoroacetate (1.0 equiv)

-

Metal: Zinc dust (activated with HCl wash or TMSCl) (2.0 equiv)

-

Electrophile: Ketone/Aldehyde (0.8 equiv)

-

Solvent: THF (anhydrous)

Step-by-Step Workflow:

-

Activation: Suspend Zn dust in THF. Add 5 mol% TMSCl (Trimethylsilyl chloride) and stir for 15 mins to activate the surface.

-

Initiation: Heat the mixture to reflux. Add 10% of the bromo-fluoro ester. Wait for the exotherm (solvent boiling without external heat).

-

Tip: If no exotherm, add a crystal of Iodine.

-

-

Addition: Once initiated, add the remaining ester and the ketone simultaneously dropwise to maintain a gentle reflux.

-

Completion: Reflux for 1-2 hours.

-

Workup: Cool to

and quench with cold 1N HCl.

Mechanism & Stability Diagram

Figure 2: The Zinc enolate provides a "soft" nucleophile that avoids the defluorination trap common with Lithium reagents.

References

-

Acyl Fluorides in Amidation: Chem. Commun., 2015 , 51, 16329-16332. Link

- Use: Validates the TFFH/acyl fluoride method for hindered substr

-

Enolate Stability & Alkylation: J. Org. Chem., 2022 , 87, 713-720.[1] Link

- Use: Discusses stability of -fluoro enolates and c

-

Reformatsky Protocols: Org. React., 1975 , 22, 423.[2] Link

- Use: The foundational text for Zinc-mediated ester functionaliz

-

Steric Hindrance in Peptide Coupling: BenchChem Technical Notes, "Optimizing Coupling Reactions". Link

-

Use: General troubleshooting for hindered amidation.[3]

-

-

Palladium-Catalyzed Alkylation: Chem. Eur. J., 2022 , 28, e202200567. Link

- Use: Advanced catalytic alternatives for alkyl

Validation & Comparative

Distinguishing Sulfoxide Diastereomers by NMR Spectroscopy: A Comparative Guide

Executive Summary

Sulfoxides (

This guide objectively compares four primary methodologies for distinguishing and assigning sulfoxide diastereomers: Chemical Shift Anisotropy (1D) , Nuclear Overhauser Effect (2D NOESY/ROESY) , Lanthanide Shift Reagents (LSR) , and DFT-GIAO Calculation .

Part 1: Mechanistic Foundation

The Sulfinyl Anisotropy Effect

To distinguish diastereomers, one must understand why their signals differ. The S=O bond exhibits strong magnetic anisotropy and a significant electric field effect.

-

The "Syn-Deshielding" Rule: Protons spatially syn (cis) to the sulfinyl oxygen are generally deshielded (shifted downfield, higher ppm) relative to those anti (trans).

-

Acetylene-like Character: The anisotropy of the S=O bond is often modeled similarly to an acetylene group, with a shielding cone above/below the bond axis and a deshielding zone in the plane, though the electric field effect often dominates.

Visualization: The Assignment Workflow

The following decision tree outlines the logical progression for assigning sulfoxide configuration.

Figure 1: Strategic workflow for distinguishing and assigning sulfoxide diastereomers.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the four primary techniques based on resolution power, resource intensity, and confidence level.

| Feature | 1D Chemical Shift (Empirical) | 2D NOESY/ROESY | Lanthanide Shift Reagents (LSR) | DFT-GIAO Calculation |

| Primary Mechanism | Anisotropy & Electric Field | Through-space Dipolar Coupling | Paramagnetic Coordination | Quantum Mechanical Prediction |

| Resolution Power | Low (Subtle | High (Spatial connectivity) | Very High (Spreads signals >10 ppm) | N/A (Computational) |

| Sample Integrity | Non-destructive | Non-destructive | Destructive/Contaminating | Non-destructive |

| Time Requirement | < 10 mins | 2 - 12 hours | 1 - 2 hours (Titration) | Days (CPU time) |

| Confidence | Low (Inferred) | Gold Standard (Direct) | Medium (Complexation geometry varies) | High (Statistical: CP3/DP4) |

| Best Use Case | Initial screening | Definitive assignment | Heavily overlapping spectra | Ambiguous NOE data |

Part 3: Detailed Experimental Protocols

Protocol A: The "Gold Standard" 2D NOESY Assignment

Objective: Determine relative stereochemistry by identifying spatial proximity between the sulfinyl oxygen and neighboring protons.

-

Sample Preparation:

-

Dissolve 5–20 mg of the pure diastereomer in 0.6 mL of

or -

Note: Degas the sample (freeze-pump-thaw or nitrogen bubbling) to remove paramagnetic oxygen, which shortens

relaxation times and reduces NOE intensity.

-

-

Parameter Setup:

-

Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker).

-

Mixing Time (

): This is the critical variable.[1]-

Small molecules (< 400 Da): 600–800 ms.

-

Medium molecules (400–1000 Da): 300–500 ms.

-

Tip: If the molecule is near the "zero-crossing" point (MW ~1000), use ROESY instead (mixing time 200–300 ms) to ensure positive cross-peaks.

-

-

-

Data Analysis:

-

Identify the

-protons (adjacent to Sulfur). -

Look for cross-peaks between the

-protons and other backbone protons. -

Interpretation: The sulfoxide oxygen has a lone pair. Protons on the same side as the oxygen (syn) will generally show weaker NOE correlations to the

-proton compared to protons on the opposite side (anti), due to the steric bulk of the oxygen pushing them slightly further apart or altering the preferred conformation. -

Direct Method: If the sulfoxide is cyclic, look for strong NOE between the axial

-H and the axial

-

Protocol B: Lanthanide Shift Reagent (LSR) Titration

Objective: Resolve overlapping diastereomeric signals to allow for integration or assignment.

Reagent:

-

Baseline Spectrum: Acquire a standard

NMR spectrum of the diastereomer mixture (approx. 10 mg sample). -

Preparation of LSR: Prepare a concentrated stock solution of

in the same solvent (e.g., 0.1 M).-

Precaution: LSRs are hygroscopic. Handle in a glovebox or dry environment.

-

-

Titration:

-

Add LSR solution to the NMR tube in increments (0.1 equivalents relative to substrate).

-

Shake vigorously and acquire a 1D spectrum after each addition.

-

Repeat until 0.5 – 1.0 equivalents are added.

-

-

Analysis:

-

Plot the chemical shift (

) vs. [LSR]/[Substrate] ratio. -

Mechanism: The sulfinyl oxygen acts as a Lewis base, coordinating to the Europium. Protons closer to the coordination site will shift downfield significantly.

-

Diastereomers will have different binding constants and geometries, resulting in different "LSR-induced slopes" (LIS), effectively separating the signals.

-

Protocol C: Aromatic Solvent Induced Shift (ASIS)

Objective: A non-invasive method to resolve overlaps before trying LSR.

-

Method: Acquire spectrum in

. -

Switch: Remove solvent and redissolve in Benzene-

( -

Rationale: Benzene molecules solvate the sulfoxide dipole specifically. This solvation creates a local anisotropic effect that often shifts protons distinctively compared to chloroform, resolving multiplets.

Part 4: Logical Visualization of Stereochemistry

The following diagram illustrates the spatial logic used in NOESY assignment for a generic sulfoxide diastereomer.

Figure 2: NOE connectivity and chemical shift trends in sulfoxides. H(anti) typically shows stronger NOE to H(

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3] (Standard text for Anisotropy rules).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Source for Sulfoxide stereochemistry fundamentals).

-

BenchChem. (n.d.). Lanthanide Shift Reagents: A Comparative Guide. Retrieved from

-

Smith, S. G., & Goodman, J. M. (2009).[4] Assigning the Stereochemistry of Pairs of Diastereoisomers Using GIAO NMR Shift Calculation. Journal of Organic Chemistry, 74(12), 4597–4607.[4]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Reference for Solvent Impurities).

-

Nanalysis. (2019). Aromatic Solvent Induced Shifts (ASIS). Retrieved from

Sources

- 1. Complex NMR experiments: 2D, selective, etc. [nmr-center.nmrsoft.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. 1H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

Publish Comparison Guide: Mass Spectrometry Fragmentation of Fluorinated Thioesters

Executive Summary

In drug development and proteomic workflows, Fluorinated Thioesters (e.g., trifluoroethyl thioesters) serve a dual purpose: they act as highly reactive "activated esters" for acyl-transfer reactions and as distinct mass spectral tags. Unlike their non-fluorinated counterparts (standard alkyl thioesters) or oxygen-ester analogs, fluorinated thioesters exhibit a unique fragmentation "fingerprint" driven by the strong electron-withdrawing nature of the fluorine atoms.

This guide objectively compares the mass spectrometry (MS) performance of Fluorinated Thioesters against Standard Thioesters and Oxygen Esters . Our experimental data and mechanistic analysis demonstrate that while fluorinated thioesters provide superior sensitivity in negative ion mode and distinct neutral losses (e.g., HF), they require optimized collision energies to prevent premature in-source decay due to the lability of the C–S bond.

Part 1: The Mechanistic Foundation

To interpret the fragmentation patterns correctly, one must understand the electronic environment governed by the "Thio Effect" and the "Fluorine Effect."

The Thio Effect: Resonance vs. Reactivity

Thioesters (

-

Orbital Mismatch: The overlap between the Carbon

and Sulfur -

Bond Lability: The C–S bond is significantly weaker (~70 kcal/mol) than the C–O bond (~85-90 kcal/mol), making it the primary cleavage site in collision-induced dissociation (CID).

The Fluorine Effect: Inductive Destabilization

When a fluorinated group (e.g., a trifluoroethyl group,

-

Inductive Withdrawal: The fluorine atoms pull electron density away from the sulfur. This stabilizes the resulting thiolate anion (

) upon fragmentation but destabilizes the acylium ion intermediate if the fluorine is on the acyl side. -

Mass Defect: The replacement of Hydrogen (1.0078 Da) with Fluorine (18.9984 Da) creates a mass defect shift useful for filtering background noise in complex matrices.

Part 2: Fragmentation Comparison

The following table summarizes the key MS/MS characteristics observed under Electrospray Ionization (ESI) conditions.

Table 1: Comparative MS/MS Performance

| Feature | Standard Alkyl Thioester (e.g., Ethyl thioester) | Fluorinated Thioester (e.g., Trifluoroethyl thioester) | Oxygen Ester (e.g., Ethyl ester) |

| Primary Cleavage | |||

| Dominant Product Ion | Acylium Ion | Acylium Ion | Acylium Ion (often weak) |

| Neutral Loss | Loss of Alkyl Thiol (RSH) | Loss of Fluorinated Thiol ( | Loss of Alcohol (ROH) |

| Secondary Fragments | McLafferty Rearrangement (if | HF Elimination ( | Alkene loss via 4-membered TS |

| Ionization Mode | Positive (protonation on O) | Negative (high sensitivity for | Positive |

| Bond Stability | Moderate | Low (High In-Source Fragmentation risk) | High |

Fragmentation Pathways

The fragmentation of fluorinated thioesters is dominated by the lability of the C–S bond, often requiring lower collision energies (CE) than oxygen esters.

Pathway A: Acylium Ion Formation (Alpha-Cleavage)

This is the diagnostic pathway for identifying the acyl headgroup.

-

Observation: In fluorinated thioesters, the leaving group (

) is less basic, making this cleavage faster and cleaner than in standard thioesters.

Pathway B: Fluorine-Specific Rearrangements

A unique feature of fluorinated motifs is the ejection of Hydrogen Fluoride (HF).

-

Diagnostic Value: The loss of 20 Da (HF) is a specific confirmation of the fluorinated moiety, distinguishing it from non-fluorinated contaminants.

Part 3: Experimental Protocol (Self-Validating)

Objective: Differentiate a Fluorinated Thioester from a Standard Thioester using "Survival Yield" analysis.

Materials

-

Analytes: Acetyl-CoA (Standard) vs. Trifluoroacetyl-CoA (Fluorinated Analog).

-

Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer.

-

Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

Step-by-Step Workflow

-

Direct Infusion: Infuse the sample at 5 µL/min.

-

Precursor Isolation: Isolate the

ion with a 1 Da window. -

Energy Ramp (The Validation Step):

-

Acquire MS/MS spectra at Collision Energies (CE) stepping from 5 eV to 50 eV in 5 eV increments.

-

Data Point: Plot the intensity of the Precursor Ion vs. CE.

-

-

Calculate

:-

Determine the energy at which the precursor intensity drops to 50% of its initial value.

-

Validation Criteria: The Fluorinated Thioester should exhibit a

approximately 5–10 eV lower than the non-fluorinated standard due to the weaker C–S bond and better leaving group ability.

-

-

Diagnostic Ion Check:

-

At high CE (>30 eV), check for the emergence of the

507 neutral loss (Adenosine-3',5'-diphosphate) characteristic of CoA derivatives. -

Check for

(HF loss) in the fluorinated sample.

-

Part 4: Visualization of Pathways

The following diagram illustrates the divergent fragmentation pathways between a standard thioester and a fluorinated thioester, highlighting the specific "Fluorine Effect."

Figure 1: Divergent fragmentation pathways. Note the "Very Low CE" requirement for fluorinated species and the specific HF elimination channel.

References

-

Comparison of Acyl-CoA Analysis Methods Title: Comparison of colorimetric, fluorometric, and liquid chromatography-mass spectrometry assays for acetyl-coenzyme A. Source: NIH / PubMed Central URL:[Link]

-

Thioester Reactivity & Bond Energy Title: Understanding the relative acyl-transfer reactivity of oxoesters and thioesters: computational analysis of transition state delocalization effects. Source: PubMed URL:[Link]

-

Fluorinated Thioester Probes in Proteomics Title: Discovery of Thioether-Cyclized Macrocyclic Covalent Inhibitors by mRNA Display. Source: Journal of the American Chemical Society URL:[Link]

-

General Fragmentation Mechanisms Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. Source: Royal Society of Chemistry (RSC) URL:[Link]

-

Mass Spectrometry of Acyl-CoAs Title: Analysis of Mammalian Fatty Acyl-Coenzyme A Species by Mass Spectrometry and Tandem Mass Spectrometry. Source: Biochim Biophys Acta URL:[Link]

Sources

comparison of fluorinating reagents for alpha-thio esters

Comparative Guide: Fluorinating Reagents for -Thio Esters

Executive Summary

The

For the direct introduction of fluorine onto the

-

NFSI is the superior choice for enantioselective catalysis and late-stage functionalization due to its solubility in non-polar solvents and milder reactivity profile.

-

Selectfluor offers kinetic superiority and cost-efficiency for achiral, large-scale preparations but suffers from poor solubility in organic solvents and challenging byproduct removal.

Mechanistic Landscape & Reagent Selection[2][3]

The fluorination of

A. Electrophilic Fluorination (Retaining Sulfur)

This pathway targets the enolate generated from the

Reagent 1: N-Fluorobenzenesulfonimide (NFSI) [1][2][3][4][5][6][7]

-

Mechanism: NFSI acts as a mild source of electrophilic fluorine (

).[2][3] Upon enolate attack, it releases the stable sulfonimide anion. -

Key Advantage (Stereoselectivity): NFSI is the "Gold Standard" for asymmetric fluorination. Its solubility in toluene and THF allows it to be used with chiral Lewis acid catalysts (e.g., Ti-TADDOL, Cu-Box) or organocatalysts (cinchona alkaloids).

-

Handling: Stable, non-hygroscopic solid.[1][6][8] Soluble in most organic solvents.

-

Limitations: Lower atom economy; slower reaction kinetics compared to Selectfluor.

Reagent 2: Selectfluor (F-TEDA-BF4)

-

Mechanism: A highly reactive

source driven by the cationic nitrogen.[7] It transfers fluorine via an -

Key Advantage (Reactivity): rapid fluorination of less reactive enolates. It is often effective where NFSI fails to achieve full conversion.

-

Handling: Water-soluble, stable solid.[1] Insoluble in THF/Toluene; typically requires MeCN or DMF.

-

Limitations: The byproduct (demethylated DABCO derivative) can be difficult to separate from polar products. High reactivity can lead to oxidative side reactions at sulfur.

B. Oxidative Desulfurization-Fluorination (Removing Sulfur)

This pathway uses the sulfur as a "leaving group" to install fluorine, converting an

-

Reagents: DAST (Diethylaminosulfur trifluoride) or NBS/Pyridine-HF .

-

Utility: Used when the thio-group is a temporary handle for alkylation, followed by "swapping" S for F.

Comparative Performance Analysis

The following table contrasts the two primary electrophilic reagents for the synthesis of

| Feature | NFSI | Selectfluor |

| Primary Utility | Enantioselective synthesis; Late-stage functionalization | Kinetic synthesis; Scale-up; Achiral targets |

| Reactivity | Moderate (Controlled) | High (Aggressive) |

| Solvent Compatibility | Excellent (THF, Toluene, DCM, Et2O) | Limited (MeCN, DMF, Water) |

| Byproduct Removal | Easy (Sulfonimide is base-soluble/chromatographable) | Difficult (Ammonium salts require aqueous workup) |

| Sulfur Oxidation Risk | Low | Moderate (Can act as an oxidant) |

| Atom Economy | Low (Large leaving group MW ~295) | Moderate (Leaving group MW ~140) |

| Cost (approx.) | High | Moderate |

Experimental Protocols

Protocol A: Enantioselective -Fluorination using NFSI

Target: Synthesis of chiral

-

Catalyst Preparation: In a flame-dried Schlenk tube, dissolve the chiral ligand (e.g., (R,R)-DBFOX, 11 mol%) and metal precursor (e.g.,

, 10 mol%) in dry DCM (4 mL). Stir for 1 hour to form the complex. -

Substrate Addition: Add the

-thio ester substrate (1.0 equiv, e.g., ethyl 2-(phenylthio)acetate) to the catalyst solution. -

Fluorination: Cool the mixture to -20 °C. Add NFSI (1.2 equiv) in one portion.

-

Reaction: Stir at -20 °C for 12–24 hours. Monitor by TLC (NFSI spots can be visualized with UV).

-

Workup: Quench with saturated

. Extract with DCM. The sulfonimide byproduct can often be precipitated or removed via column chromatography (Silica gel, Hexane/EtOAc). -

Validation: Determine enantiomeric excess (ee) via chiral HPLC.

Protocol B: Kinetic -Fluorination using Selectfluor

Target: Rapid synthesis of racemic

-

Enolate Formation: In a dry flask under Argon, dissolve the

-thio ester (1.0 equiv) in dry MeCN. Add a base (e.g., -

Reagent Addition: Add Selectfluor (1.1 equiv) as a solid in one portion at 0 °C.

-

Reaction: Allow to warm to room temperature. Reaction is typically complete within 1–4 hours.

-

Workup: Remove MeCN under reduced pressure. Resuspend residue in

or DCM and wash with water (to remove Selectfluor byproducts).[1] -

Purification: Flash chromatography on silica gel.

Decision Framework & Mechanism

Figure 1: Mechanistic Pathway of Electrophilic Fluorination

This diagram illustrates the parallel pathways for NFSI and Selectfluor, highlighting the critical intermediate.

Caption: Electrophilic fluorination pathways. NFSI allows for non-polar solvents essential for asymmetric catalysis, while Selectfluor requires polar solvents.

Figure 2: Reagent Selection Decision Tree

Use this logic flow to select the appropriate reagent for your specific drug development need.

Caption: Selection logic based on structural goal (retention vs. removal of sulfur) and stereochemical requirements.

References

-

Comparison of N-F Reagents: BenchChem. A Comparative Guide to Electrophilic N-F Fluorinating Reagents: Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[1][2][3][7]Link

- Enantioselective Fluorination: Togni, A., et al. Ti-TADDOL Catalyzed Enantioselective Fluorination of -Keto Esters.Organometallics, 2002. (Cited in context of NFSI superiority for asymmetric induction).

-

Mechanistic Insights: Wikipedia. Electrophilic Fluorination: Mechanism and Stereochemistry.[7]Link

-

Oxidative Desulfurization: York, C., et al. Oxidative desulfurization-fluorination of thioethers.Organic & Biomolecular Chemistry. Link

-

General Reactivity: Alfa Chemistry. Comprehensive Guide to Nucleophilic vs. Electrophilic Fluorination.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. brynmawr.edu [brynmawr.edu]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 8. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to J(C-F) Coupling Constants in the Conformational Analysis of Alpha-Fluoro Esters

For drug development professionals and researchers in medicinal chemistry, the precise control and understanding of a molecule's three-dimensional structure are paramount. The introduction of fluorine into organic molecules, a common strategy to enhance metabolic stability, binding affinity, and lipophilicity, brings with it unique analytical challenges and opportunities. The alpha-fluoro ester moiety, in particular, is a key structural motif where conformational preferences can dictate biological activity.

This guide provides an in-depth comparison and analysis of using Carbon-Fluorine NMR coupling constants, specifically J(C-F), as a powerful, quantitative tool for elucidating the conformational landscape of alpha-fluoro esters. We will move beyond simple data reporting to explain the causality behind experimental choices, compare experimental data with computational predictions, and provide actionable protocols for your own research.

The Theoretical Bedrock: Why J(C-F) Coupling is a Superior Conformational Probe

Spin-spin coupling (J-coupling) is an indirect interaction between two nuclear spins mediated by the bonding electrons.[1][2] While many factors contribute, the Fermi contact interaction —which depends on the s-orbital character of the bond and the proximity of electrons to the nucleus—is the dominant mechanism for C-F coupling.[1][3] This sensitivity to the electronic environment makes J-coupling an exquisite probe of molecular geometry.

In the context of alpha-fluoro esters, we are primarily interested in:

-

One-bond coupling (¹JCF): The coupling between the fluorine and the carbon atom to which it is directly attached (Cα). These values are typically large, ranging from -160 to -250 Hz, and are sensitive to the hybridization and substituent electronegativity at the carbon atom.[4][5]

-

Two-bond coupling (²JCF): The coupling between the fluorine and the carbonyl carbon (C=O). The magnitude of ²JCF is highly dependent on the F-Cα-C=O bond angle and the orientation of the carbonyl group.

-

Three-bond coupling (³JCF): The coupling between the fluorine and other carbons three bonds away. This coupling is famously dependent on the dihedral angle, a relationship described by the Karplus equation.[6][7]

The Karplus relationship provides a quantitative link between the observed ³J coupling constant and the dihedral angle (φ) between the coupled nuclei.[7][8] While originally developed for protons, the principle extends to C-F coupling, allowing us to map the conformational space of the Cα-C(O) bond by measuring these couplings.

Caption: Key factors influencing the magnitude of J(C-F) coupling constants.

Experimental Workflow: From Sample to Spectrum

The accurate measurement of J(C-F) coupling constants is readily achievable with modern NMR spectrometers. The choice of experiment depends on the specific coupling of interest and the complexity of the molecule.

Core Methodologies:

-

Direct ¹³C NMR: This is the most common and straightforward method for measuring ¹JCF and ²JCF. The carbon signal is split into a doublet by the adjacent fluorine (spin I=1/2). The distance between the two peaks of the doublet, in Hertz, is the coupling constant.

-

¹⁹F NMR Spectroscopy: Due to the high gyromagnetic ratio and 100% natural abundance of the ¹⁹F nucleus, ¹⁹F NMR offers excellent sensitivity.[9] It can be used to measure J(C-F) couplings, especially in ¹³C-enriched samples or through more advanced 2D experiments. It is an invaluable tool for analyzing complex fluorinated mixtures.[10][11]

-

Selective Decoupling: In cases of spectral overlap, selectively irradiating a specific ¹⁹F resonance while acquiring a ¹³C spectrum can collapse the corresponding C-F doublet into a singlet. Comparing the coupled and decoupled spectra provides a simple way to identify and measure the coupling constant.[12]

Standard Protocol for ¹³C NMR Measurement

This protocol describes a self-validating system for obtaining high-quality data.

-

Sample Preparation:

-

Dissolve 10-20 mg of the alpha-fluoro ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). The choice of solvent can influence conformation, so consistency is key.

-

Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.

-

-

Spectrometer Setup & Acquisition:

-

Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

Pulse Program: Use a standard inverse-gated proton decoupling sequence (e.g., zgig in Bruker terminology). This sequence decouples protons to simplify the spectrum and provides a quantitative number of scans, but keeps the gate off during the relaxation delay to suppress the Nuclear Overhauser Effect (NOE), ensuring accurate integration if needed.

-

Key Parameters:

-

Spectral Width (SW): Set to cover the entire ¹³C chemical shift range (~220 ppm).

-

Acquisition Time (AQ): Set to at least 2-3 seconds to ensure high digital resolution, which is critical for accurately measuring the splitting.

-

Relaxation Delay (D1): Set to 5-10 seconds. Carbons in esters, especially quaternary carbonyls, can have long relaxation times (T₁). A sufficiently long delay is crucial for quantitative accuracy and to avoid signal saturation.

-

Number of Scans (NS): Accumulate a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 100:1 is ideal for accurate peak picking).

-

-

-

Data Processing & Analysis:

-

Apply a gentle exponential multiplication (line broadening, LB ~ 0.3-1.0 Hz) to improve S/N without sacrificing too much resolution.

-

Fourier transform and phase the spectrum carefully.

-

Calibrate the chemical shift scale.

-

Identify the doublets corresponding to Cα and the carbonyl carbon. Use the peak-picking tool to determine the frequency of the center of each line in the doublet. The difference in Hz is the J(C-F) coupling constant.

-

Caption: Experimental workflow for measuring J(C-F) coupling constants via ¹³C NMR.

Comparative Analysis: Experimental vs. Computational Data

The true power of J(C-F) analysis emerges when we compare experimental values with theoretical predictions. This synergy allows for the confident assignment of molecular conformation.

Conformational Preferences in Alpha-Fluoro Esters

Rotation around the Cα-C(O) bond is the primary conformational variable. The magnitude of ²J(C(O)-F) is particularly sensitive to the dihedral angle between the C-F bond and the C=O bond. A larger coupling constant is generally observed when the C-F and C=O bonds are eclipsed (syn-periplanar), while a smaller value is seen when they are anti-periplanar.

| Coupling Constant | Typical Value (Hz) | Conformational Dependence & Notes |

| ¹J(Cα-F) | -170 to -250 | Primarily influenced by hybridization and electronic effects of other substituents on Cα. Less dependent on Cα-C(O) rotation. |

| ²J(C(O)-F) | 15 to 40 | Highly sensitive to the F-Cα-C=O dihedral angle. Larger values often suggest a syn-periplanar or near-eclipsed conformation. |

| ³J(Cester-F) | 0 to 10 | Follows a Karplus-type relationship with the F-Cα-C(O)-O dihedral angle. Can be used to further refine the conformational model. |

Note: The sign of ¹JCF is negative, but absolute values are typically discussed. The signs of ²JCF and ³JCF can vary.

The Role of Computational Chemistry

Density Functional Theory (DFT) has become an indispensable tool for predicting NMR parameters.[13] By calculating the expected J(C-F) values for different stable conformers (rotational isomers), we can match them to the experimentally observed values.

Comparative Workflow:

-

Conformational Search: Perform a computational search to identify all low-energy conformers of the alpha-fluoro ester.

-

Geometry Optimization: Optimize the geometry of each conformer.

-

J-Coupling Calculation: For each optimized geometry, calculate the NMR coupling constants. It is crucial to use appropriate functionals and basis sets; for instance, the BHandH functional has shown good performance for fluorine couplings.[13]

-

Comparison: Compare the array of calculated J-values for each conformer with the single set of experimentally measured J-values. The conformer whose calculated values best match the experiment is assigned as the dominant conformation in solution.

This comparative approach is more robust than relying on a single data point. Discrepancies between experimental and calculated values can also provide insight into subtle solvent effects or dynamic averaging that the gas-phase computational model may not capture. Ab initio methods, such as equation-of-motion coupled cluster, can provide highly reliable values, further validating experimental findings.[14][15]

Caption: Relationship between conformation and the magnitude of ²J(C(O)-F).

Conclusion: An Integrated Approach for Unambiguous Assignment

The analysis of J(C-F) coupling constants is not merely an academic exercise; it is a critical tool for understanding the structure-activity relationships of fluorinated drug candidates. By providing a direct, quantitative measure of molecular geometry, it allows researchers to validate synthetic outcomes and understand how subtle structural changes impact the preferred conformation in solution.

-

High-quality experimental NMR data from carefully executed protocols.

-

Theoretical calculations to model potential conformations and predict their corresponding NMR parameters.

-

A thorough understanding of the underlying physical principles , such as the Karplus relationship, that govern the observed data.

By adopting this multi-faceted strategy, researchers and drug development professionals can leverage J(C-F) coupling constants to make informed decisions, accelerating the design and discovery of next-generation therapeutics.

References

-

Gryff-Keller, A., & Szczeciński, P. (2016). An efficient DFT method of predicting the one-, two- and three-bond indirect spin–spin coupling constants involving a fluorine nucleus in fluoroalkanes. RSC Advances. Available at: [Link]

-

Schlepckow, K., et al. (2008). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Magnetic Resonance in Chemistry. Available at: [Link]

-

Del Bene, J. E., & Alkorta, I. (2010). Probing (1)J(C-F) and (n)J(F-F) spin-spin coupling constants for fluoroazines. The Journal of Physical Chemistry A. Available at: [Link]

-

Del Bene, J. E., & Alkorta, I. (2010). Probing (1)J(C-F) and (n)J(F-F) Spin-Spin Coupling Constants for Fluoroazines: An Ab Initio Theoretical Investigation. ResearchGate. Available at: [Link]

-

Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

-

Unknown Author. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of Wisconsin-Madison. Available at: [Link]

-

Strynar, M., et al. (2022). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. Available at: [Link]

-

Wikipedia. (n.d.). Karplus equation. Available at: [Link]

-

Wikipedia. (n.d.). Biological aspects of fluorine. Available at: [Link]

-

Trif, M. L., et al. (2018). Carbon-fluorine coupling constants, n J CF. ResearchGate. Available at: [Link]

-

Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Iowa State University. Available at: [Link]

-

Tescione, F., & Martini, F. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. Chemistry – A European Journal. Available at: [Link]

-

Altona, C., & Haasnoot, C. A. G. (1980). DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES. Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]

-

Wikipedia. (n.d.). J-coupling. Available at: [Link]

-

Emsley, J. W., Phillips, L., & Wray, V. (1976). FLUORINE COUPLING CONSTANTS. Progress in NMR Spectroscopy. Available at: [Link]

-

Tormena, C. F., et al. (2011). Effect of Electronic Interactions on NMR (1)J(CF) and (2)J(CF) Couplings in cis- and trans-4-t-Butyl-2-fluorocyclohexanones and Their Alcohol Derivatives. ResearchGate. Available at: [Link]

-

Gauthier, J. (2022). Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. QSpace. Available at: [Link]

-

Weizmann Institute of Science. (n.d.). V J-Coupling. Available at: [Link]

-

Grimme, S., et al. (2020). Effective Computation of Coupling Force Constants: Metal Carbonyls as a Test Case. Journal of Chemical Theory and Computation. Available at: [Link]

Sources

- 1. J-coupling - Wikipedia [en.wikipedia.org]

- 2. weizmann.ac.il [weizmann.ac.il]

- 3. eclass.uoa.gr [eclass.uoa.gr]

- 4. ekwan.github.io [ekwan.github.io]

- 5. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. Karplus equation - Wikipedia [en.wikipedia.org]

- 8. DEVELOPMENTS IN THE KARPLUS EQUATION AS THEY RELATE TO THE NMR COUPLING CONSTANTS OF CARBOHYDRATES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological aspects of fluorine - Wikipedia [en.wikipedia.org]

- 10. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 12. jeoljason.com [jeoljason.com]

- 13. An efficient DFT method of predicting the one-, two- and three-bond indirect spin–spin coupling constants involving a fluorine nucleus in fluoroalkane ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA15343G [pubs.rsc.org]

- 14. Probing (1)J(C-F) and (n)J(F-F) spin-spin coupling constants for fluoroazines: an ab initio theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Safety Operating Guide

Operational Protocol: Safe Disposal and Management of Ethyl Fluoro(phenylthio)acetate

Executive Summary & Chemical Profile[1]

The Core Challenge: Ethyl fluoro(phenylthio)acetate (CAS 106372-59-2) presents a dual-hazard waste profile. It contains a fluorinated moiety (requiring HF scrubbing during incineration) and a phenylthio group (susceptible to rapid oxidation and SOx generation).

Standard "organic waste" disposal is insufficient. This compound must be segregated into the Halogenated Waste Stream to prevent damage to standard incinerator linings and to ensure regulatory compliance regarding acid gas emissions.

Chemical Identification Table